molecular formula C17H19N3O5S B2975708 Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate CAS No. 2034573-64-1

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate

Cat. No.: B2975708
CAS No.: 2034573-64-1
M. Wt: 377.42
InChI Key: PQCFZXLRLVRWIU-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate is a complex organic compound that features a combination of pyrimidine, pyrrolidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine derivative, followed by the formation of the pyrrolidine ring, and finally, the sulfonylation and esterification steps to obtain the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

methyl 4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-18-9-7-16(19-12)25-14-8-10-20(11-14)26(22,23)15-5-3-13(4-6-15)17(21)24-2/h3-7,9,14H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFZXLRLVRWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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